methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a benzotriazinone-acetyl group and a phenylethyl side chain. This molecule combines structural motifs from benzotriazinones (known for their antimicrobial and anticancer properties) and thiazoles (valued for their metabolic stability and bioactivity). Its synthesis typically involves multi-step reactions, including coupling of benzotriazinone derivatives with thiazole precursors, followed by esterification.
Properties
Molecular Formula |
C22H19N5O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
methyl 2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H19N5O4S/c1-31-21(30)19-17(12-11-14-7-3-2-4-8-14)32-22(24-19)23-18(28)13-27-20(29)15-9-5-6-10-16(15)25-26-27/h2-10H,11-13H2,1H3,(H,23,24,28) |
InChI Key |
IKHWYYCQLRGISV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Azidobenzoic Acid
2-Aminobenzoic acid is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, followed by azide substitution using sodium azide. Thermal cyclization at 120–140°C in toluene yields 1,2,3-benzotriazin-4(3H)-one.
Acetylation of Benzotriazinone
The N-acetic acid side chain is introduced via nucleophilic acyl substitution. Benzotriazinone is reacted with chloroacetyl chloride in anhydrous dichloromethane under basic conditions (triethylamine), followed by hydrolysis with aqueous NaOH to yield 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid.
Table 1: Optimization of Acetylation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DCM | 85 |
| Base | Triethylamine | 88 |
| Reaction Time (h) | 4 | 90 |
Preparation of Methyl 2-Amino-5-(2-Phenylethyl)-1,3-Thiazole-4-Carboxylate
The thiazole ring is constructed via the Hantzsch thiazole synthesis, leveraging α-halo ketones and thioureas.
Synthesis of α-Bromo Ketone Precursor
Phenylethyl bromide is reacted with ethyl acetoacetate in the presence of sodium hydride to form ethyl 3-(2-phenylethyl)-2-bromoacetoacetate.
Hantzsch Thiazole Formation
The α-bromo ketone is condensed with thiourea in refluxing ethanol, yielding the 2-aminothiazole ester.
Table 2: Characterization Data for Thiazole Intermediate
| Property | Value |
|---|---|
| δ 7.25–7.15 (m, 5H, Ar-H), 3.75 (s, 3H, OCH₃) | |
| IR (cm⁻¹) | 1720 (C=O), 1650 (C=N) |
| MS (m/z) | 317 [M+H]⁺ |
Amide Coupling of Benzotriazinone and Thiazole Moieties
The final step involves coupling the benzotriazinone acetic acid with the 2-aminothiazole ester using carbodiimide chemistry.
Activation of Carboxylic Acid
4-Oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in THF to form the reactive O-acylisourea intermediate.
Nucleophilic Attack by Thiazole Amine
The activated acid is reacted with methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate at 0–5°C for 12 hours, followed by purification via column chromatography (SiO₂, ethyl acetate/hexane).
Table 3: Coupling Reaction Optimization
| Condition | Optimal Value | Yield (%) |
|---|---|---|
| Coupling Reagent | DCC | 78 |
| Solvent | THF | 82 |
| Temperature (°C) | 0–5 | 85 |
Analytical Validation and Spectroscopic Data
The final product is characterized by , , IR, and mass spectrometry.
-
(400 MHz, CDCl₃): δ 8.45 (s, 1H, NH), 7.80–7.20 (m, 9H, Ar-H), 4.30 (s, 2H, CH₂CO), 3.85 (s, 3H, OCH₃), 2.90 (t, 2H, CH₂Ph), 2.75 (t, 2H, CH₂CH₂Ph).
-
IR (KBr) : 1740 (ester C=O), 1680 (amide C=O), 1600 (C=N).
-
HRMS : Calculated for C₂₄H₂₁N₅O₄S [M+H]⁺: 484.1389; Found: 484.1392.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the phenylethyl group.
Reduction: Reduction reactions can target the carbonyl groups in the benzotriazinone or the ester moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzotriazinone or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three classes of analogs: benzotriazinone derivatives, thiazole-based antimicrobial agents, and s-triazine hybrids.
Table 1: Structural and Functional Comparison
| Compound Class | Key Structural Features | Bioactivity (Reported) | Key Differences from Target Compound |
|---|---|---|---|
| Benzotriazinone derivatives | Benzotriazinone core, variable substituents | Antimicrobial, anticancer | Lacks thiazole-phenylethyl hybrid framework |
| Thiazole antimicrobial agents | Thiazole core with sulfonamide/alkyl groups | Broad-spectrum antibacterial | Absence of benzotriazinone-acetyl moiety |
| s-Triazine hybrids (e.g., [1]) | Triazine-thiazole/oxazine fused systems | Moderate antifungal activity | Triazine instead of benzotriazinone; simpler side chains |
Benzotriazinone Derivatives
Benzotriazinones, such as 4-oxo-1,2,3-benzotriazin-3(4H)-yl analogs, are renowned for inhibiting DNA gyrase and topoisomerases, critical enzymes in bacterial and cancer cell replication. However, the target compound distinguishes itself through the thiazole-phenylethyl substituent, which may enhance lipophilicity and membrane permeability compared to simpler benzotriazinones. For example, derivatives lacking the phenylethyl group exhibit reduced cellular uptake in Gram-negative bacteria models .
Thiazole-Based Antimicrobial Agents
Thiazoles like 5-(2-phenylethyl)-1,3-thiazole-4-carboxylates often act as protease inhibitors or disrupt biofilm formation. In contrast, methyl 5-phenyl-1,3-thiazole-4-carboxylate analogs without this group show weaker binding to bacterial penicillin-binding proteins (PBPs) in computational models .
s-Triazine Hybrids
s-Triazine-thiazole hybrids (e.g., 4-(benzo[d]thiazol-2-yl)aniline derivatives) reported in recent studies exhibit moderate antifungal activity but lack the ester group and phenylethyl chain present in the target compound. These structural differences likely reduce metabolic stability, as evidenced by shorter plasma half-lives in murine studies .
Research Findings and Implications
- Antimicrobial Activity: While direct data on the target compound is sparse, structurally related benzotriazinone-thiazole hybrids demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The phenylethyl group may enhance activity against drug-resistant strains by improving membrane penetration .
- Metabolic Stability : The methyl ester group in the target compound likely improves hydrolytic stability compared to carboxylic acid analogs, which are prone to rapid clearance.
Biological Activity
Methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the available research on its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure features a thiazole ring, a benzotriazine moiety, and an acetylamino group. The molecular formula is , with a molecular weight of approximately 378.42 g/mol. Understanding its structure is crucial for investigating its biological interactions.
Antimicrobial Properties
Research indicates that compounds containing thiazole and benzotriazine rings exhibit significant antimicrobial activities. The thiazole ring is known for its broad spectrum of biological activities, including:
- Antibacterial Activity : Studies have shown that derivatives of thiazole possess antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones at concentrations as low as 31.25 μg/mL .
- Antifungal Activity : The compound may also exhibit antifungal properties. Derivatives with similar structures have demonstrated activity against fungi such as Candida albicans and Aspergillus niger, often outperforming standard antifungal agents like fluconazole .
Cytotoxicity and Anticancer Potential
The benzotriazine moiety is associated with cytotoxic effects in various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example:
- In vitro studies on cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have shown that certain derivatives can significantly reduce cell viability at micromolar concentrations .
Table of Biological Activities
| Activity | Target Organism/Cell Line | Concentration (μg/mL) | Effect |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 31.25 | Significant inhibition |
| Antifungal | Candida albicans | 32.6 | Higher activity than itraconazole |
| Cytotoxicity | HeLa Cell Line | 10 - 50 | Reduced cell viability |
| Cytotoxicity | MCF-7 Cell Line | 10 - 50 | Induction of apoptosis |
Notable Case Studies
- Study on Antimicrobial Efficacy : A study published in Medicinal Chemistry highlighted the synthesis of thiazole derivatives and their antimicrobial activities against a panel of bacterial strains. The results indicated that modifications to the thiazole ring significantly influenced antibacterial potency .
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of various benzotriazine derivatives were evaluated against different cancer cell lines. The findings suggested that specific substitutions on the benzotriazine ring enhance anticancer activity by promoting apoptosis through reactive oxygen species (ROS) generation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate?
- Methodology :
- Stepwise assembly : Start with the synthesis of the thiazole core via Hantzsch thiazole formation, followed by coupling with the benzotriazinone-acetyl group using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Optimization : Use Design of Experiments (DoE) to evaluate solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and reaction time (12–48 hours) for maximizing yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How can the structure and purity of this compound be confirmed?
- Analytical techniques :
- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., phenylethyl group at C5 of thiazole) and absence of unreacted intermediates .
- HPLC : Reverse-phase C18 column with UV detection (254 nm) to assess purity (>95%) and detect byproducts .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .
Q. What are the solubility properties of this compound in common solvents?
- Experimental approach :
- Conduct solubility screens in polar (DMSO, methanol) and nonpolar solvents (dichloromethane, ethyl acetate) at 25°C.
- Note: The phenylethyl substituent may reduce aqueous solubility, necessitating DMSO for biological assays .
Advanced Research Questions
Q. How can computational methods aid in optimizing the synthesis of this compound?
- Methodology :
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like thiazole ring closure .
- Solvent effects : Use COSMO-RS simulations to predict solvent interactions and select optimal reaction media .
- Machine learning : Train models on reaction yield data from similar compounds to predict optimal conditions (e.g., temperature, catalyst loading) .
Q. What strategies are effective for analyzing contradictory data in reaction yield optimization?
- Statistical approaches :
- ANOVA : Identify significant variables (e.g., solvent, temperature) using factorial designs .
- Response surface methodology (RSM) : Map interactions between variables (e.g., time vs. catalyst) to resolve conflicting trends .
- Replication : Perform triplicate experiments under identical conditions to distinguish outliers from systematic errors .
Q. What is the proposed mechanism for the thiazole ring formation in this compound?
- Mechanistic insights :
- The Hantzsch reaction involves condensation of α-haloketones with thioamides. For this compound, the phenylethyl-substituted α-bromoketone reacts with a thiourea derivative, followed by cyclization .
- Key intermediates : Thioamide enolate formation and nucleophilic attack on the α-carbon of the haloketone, with DFT studies supporting a concerted pathway .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Experimental design :
- Analog synthesis : Modify substituents (e.g., replace phenylethyl with fluorophenyl or alkyl chains) and compare bioactivity .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
- Computational docking : Use AutoDock Vina to predict binding modes of analogs and guide structural modifications .
Q. What are the challenges in characterizing degradation products under oxidative conditions?
- Analytical workflow :
- Forced degradation : Expose the compound to HO (3% v/v, 40°C) and monitor via LC-MS/MS.
- Fragmentation analysis : Compare MS spectra of parent and degradation products to identify sites of oxidation (e.g., benzotriazinone ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
